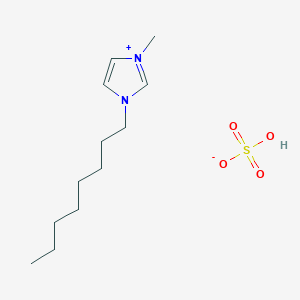

1-Octyl-3-methylimidazolium hydrogen sulfate

Vue d'ensemble

Description

1-Octyl-3-methylimidazolium hydrogen sulfate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solvation abilities. These characteristics make ionic liquids highly versatile and useful in various applications, including catalysis, electrochemistry, and materials science .

Mécanisme D'action

Target of Action

1-Octyl-3-methylimidazolium hydrogen sulfate, also known as [OMIM]HSO4, primarily targets metal surfaces, such as copper and zinc . It acts as a corrosion inhibitor, effectively suppressing the corrosion of metals in acidic solutions . It also has been found to have antimicrobial activity, particularly against Gram-negative bacteria like Escherichia coli .

Mode of Action

The compound interacts with its targets through a process known as adsorption . In the case of metal surfaces, the imidazolium group of the cation and the HSO4- of the anion interact with the metal surface . This interaction forms a protective layer on the metal surface, which inhibits the corrosion process . For bacterial cells, the compound disrupts the cell membrane integrity, leading to cell lysis .

Biochemical Pathways

The compound affects the electrochemical processes involved in metal corrosion and bacterial cell lysis . In metal corrosion, it interferes with the electroreduction of metal ions, slowing down the deposition rate and inhibiting the electrocrystallization of the metal . In bacterial cells, it disrupts the integrity of the cell membrane, leading to cell death .

Result of Action

The primary result of the compound’s action is the inhibition of metal corrosion and bacterial growth . In metal surfaces, it results in a more leveled and fine-grained cathodic deposit . In bacterial cells, it leads to cell death due to membrane disruption .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the concentration of the compound plays a crucial role in its effectiveness as a corrosion inhibitor . High concentrations can lead to the blocking of active sites on the cathode surface, thereby inhibiting the electrocrystallization of the metal . Similarly, the compound’s antimicrobial activity can be influenced by factors such as the presence of other substances and the physical conditions of the environment .

Méthodes De Préparation

1-Octyl-3-methylimidazolium hydrogen sulfate can be synthesized through a series of chemical reactions involving the alkylation of imidazole followed by anion exchange. The general synthetic route involves the following steps:

Alkylation of Imidazole: Imidazole is reacted with an alkyl halide, such as octyl bromide, in the presence of a base like potassium carbonate to form 1-octylimidazole.

Methylation: The 1-octylimidazole is then methylated using a methylating agent such as methyl iodide to produce 1-octyl-3-methylimidazole.

Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-Octyl-3-methylimidazolium hydrogen sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of imidazolium derivatives with reduced alkyl chains.

Common reagents and conditions for these reactions include:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Aqueous solutions of sodium chloride or potassium nitrate.

Major products formed from these reactions include sulfonic acid derivatives, reduced imidazolium compounds, and various imidazolium salts with different anions .

Applications De Recherche Scientifique

Catalytic Applications

1.1 Oxidative Desulfurization of Fuels

One of the prominent applications of [C8mim][HSO4] is in the oxidative desulfurization of model diesel fuels. Studies have shown that this ionic liquid can effectively remove sulfur compounds from diesel through oxidation processes. The use of ultrasonic irradiation enhances the performance of this desulfurization process, leading to improved removal rates and efficiency . The ionic liquid acts as a solvent and catalyst, facilitating the oxidation reactions necessary for sulfur removal.

1.2 Co-Catalyst in Organic Reactions

[C8mim][HSO4] has also been utilized as a co-catalyst in various organic synthesis reactions. For instance, it has been employed in the epoxidation of fatty acid methyl esters, where its acidic properties enhance the reaction's selectivity and conversion rates. The amphiphilic nature of this ionic liquid allows it to effectively interact with both organic substrates and aqueous phases, making it suitable for biphasic catalytic processes .

Extraction Processes

2.1 Liquid-Liquid Extraction

Ionic liquids like [C8mim][HSO4] are increasingly being used in liquid-liquid extraction processes due to their tunable solubility and selectivity for various compounds. They can selectively extract metal ions from aqueous solutions, which is particularly useful in hydrometallurgy and waste treatment applications. The efficiency of extraction depends on the specific interactions between the ionic liquid and the target metal ions .

2.2 Bioactive Compound Recovery

In the field of food chemistry and pharmacology, [C8mim][HSO4] has been tested for its ability to extract bioactive compounds from plant materials. Its effectiveness in extracting phenolic compounds demonstrates its potential as a green solvent alternative to traditional organic solvents, aligning with sustainable practices in chemical processing .

Electrochemical Applications

3.1 Electrolytes in Energy Storage Devices

[C8mim][HSO4] is being explored as a potential electrolyte in supercapacitors and batteries due to its high ionic conductivity and thermal stability. The incorporation of this ionic liquid into gel polymer electrolytes enhances the electrochemical performance of energy storage devices, making them more efficient and sustainable .

3.2 Electrodeposition Processes

The ionic liquid has also been applied as an additive in electrodeposition processes, particularly for zinc deposition from acidic sulfate solutions. Its presence improves current efficiency and surface morphology during electrodeposition, contributing to better quality coatings .

Comparaison Avec Des Composés Similaires

1-Octyl-3-methylimidazolium hydrogen sulfate can be compared with other similar compounds such as:

1-Hexyl-3-methylimidazolium hydrogen sulfate: Similar in structure but with a shorter alkyl chain, leading to different solvation and surface activity properties.

1-Butyl-3-methylimidazolium hydrogen sulfate: Even shorter alkyl chain, resulting in lower hydrophobicity and different catalytic properties.

1-Octyl-3-methylimidazolium bromide: Similar alkyl chain but different anion, affecting its ionic interactions and solubility in different solvents.

The uniqueness of this compound lies in its balance of hydrophobicity and ionic nature, making it particularly effective in applications requiring both properties .

Activité Biologique

1-Octyl-3-methylimidazolium hydrogen sulfate, commonly referred to as [OMIM]HSO4, is an ionic liquid that has garnered attention for its diverse biological activities. This compound exhibits properties that make it useful in various fields, including biochemistry, medicine, and environmental science. This article delves into the biological activity of [OMIM]HSO4, highlighting its mechanisms of action, toxicological effects, and potential applications based on recent research findings.

Target and Mode of Action

[OMIM]HSO4 primarily interacts with metal surfaces and biological membranes. It acts as a corrosion inhibitor for metals such as copper and zinc through adsorption processes that alter electrochemical reactions at the metal interface . In biological systems, it affects cell membranes and biochemical pathways, leading to significant cellular responses.

Biochemical Pathways

The compound has been shown to induce oxidative stress in various cell lines. For instance, studies indicate that exposure to [OMIM]HSO4 can lead to increased production of reactive oxygen species (ROS), resulting in apoptosis in human hepatocarcinoma cells (QGY-7701) and hepatoma cells (HepG2) . The induction of caspase activity suggests that the compound triggers programmed cell death via mitochondrial pathways.

Toxicological Studies

In Vitro Studies

Research has demonstrated that [OMIM]HSO4 exhibits cytotoxic effects at relatively high concentrations. An EC50 value of approximately 360 μM was reported for QGY-7701 cells, indicating a significant level of toxicity . Additionally, studies have shown that the compound can inhibit oxygen consumption in cells, leading to metabolic disruptions characterized by altered glucose metabolism and increased apoptosis markers such as caspase 3/7 activity .

In Vivo Studies

In vivo assessments have revealed acute toxic effects in mammalian models. One study calculated an LD50 of 35.7 mg/kg body weight following intraperitoneal administration in mice, highlighting potential organ-specific toxicity, particularly affecting the kidneys and liver . Histopathological examinations showed liver damage and alterations in kidney function markers after exposure.

Applications in Research and Industry

Biological Applications

This compound is utilized in various biological applications due to its unique solvation properties. It serves as a solvent and stabilizing agent for biomolecules like proteins and nucleic acids, enhancing their solubility and stability during extraction processes . Furthermore, its ionic nature is being explored for drug delivery systems to improve the bioavailability of therapeutic agents.

Industrial Applications

In industrial settings, [OMIM]HSO4 is employed as a catalyst and extractant in organic synthesis processes. Its effectiveness as a corrosion inhibitor makes it valuable in electroplating and metal processing industries . Additionally, its role in oxidative desulfurization processes highlights its potential for environmental applications aimed at reducing sulfur content in fuels .

Comparative Analysis with Similar Compounds

To understand the unique properties of [OMIM]HSO4, it is essential to compare it with other imidazolium-based ionic liquids:

| Compound | Alkyl Chain Length | Biological Activity | Toxicity Level |

|---|---|---|---|

| 1-Octyl-3-methylimidazolium Br | C8 | Moderate antibacterial properties | High (LD50 = 35.7 mg/kg) |

| 1-Hexyl-3-methylimidazolium HSO4 | C6 | Lower solvation capacity | Moderate |

| 1-Butyl-3-methylimidazolium HSO4 | C4 | Reduced hydrophobicity | Low |

This table illustrates how variations in alkyl chain length influence the biological activity and toxicity profiles of these compounds.

Propriétés

IUPAC Name |

hydrogen sulfate;1-methyl-3-octylimidazol-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N2.H2O4S/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;1-5(2,3)4/h10-12H,3-9H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRABSTHQUPQUTI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C[N+](=C1)C.OS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.